molecular formula C24H24FN3O2 B4524596 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone

2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B4524596
M. Wt: 405.5 g/mol
InChI Key: RCMROSSSZZPEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 2-fluorophenyl group at position 6 of the pyridazinone ring and a 4-benzylpiperidinyl moiety linked via a ketone-containing ethyl chain at position 2 (Fig. 1). Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects . The structural uniqueness of this compound lies in the synergistic combination of a fluorinated aryl group and a benzyl-substituted piperidine, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-21-9-5-4-8-20(21)22-10-11-23(29)28(26-22)17-24(30)27-14-12-19(13-15-27)16-18-6-2-1-3-7-18/h1-11,19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMROSSSZZPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. A study demonstrated that certain pyridazinones inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound were shown to target specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

Pyridazinones have been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that derivatives with similar structures can significantly reduce inflammation in animal models by inhibiting COX-1 and COX-2 activities .

Analgesic Effects

The analgesic properties of pyridazinones are notable, with several derivatives demonstrating efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The target compound has been linked to reduced pain perception in preclinical studies, suggesting a mechanism involving modulation of neurotransmitter release and receptor activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX inhibition; reduced edema
AnalgesicPain reduction comparable to NSAIDs

Case Study 1: Anticancer Efficacy

In a recent study, the anticancer potential of a pyridazinone derivative similar to the target compound was evaluated against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyridazinone derivatives. The compound was tested in a rat model of carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to controls, highlighting its potential as an effective anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substitutions at positions 2 and 6 of the core ring. Below is a detailed comparison of the target compound with structurally related analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substitutional Variations

Table 1: Structural Comparison of Key Pyridazinone Derivatives

Compound Name Position 6 Substituent Position 2 Substituent Key Structural Differences
2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone 2-Fluorophenyl 4-Benzylpiperidinyl (via ketone-ethyl chain) Benzyl-piperidine; fluorophenyl at C6
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21) 4-(2-Fluorophenyl)piperazine None Piperazine instead of piperidine; no benzyl
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-3(2H)-pyridazinone Morpholinyl 4-(4-Fluorophenyl)piperazine Morpholinyl at C6; 4-fluorophenyl on piperazine
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3(2H)-pyridazinone 2-Chlorophenyl 4-(4-Chlorophenyl)piperazine Chlorinated aryl groups; piperazine backbone
2-(2-Oxo-2-phenylethyl)-6-phenyl-3(2H)-pyridazinone Phenyl Phenacyl (2-oxo-2-phenylethyl) Simple phenacyl group; lacks nitrogenous ring

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Piperazine derivatives (e.g., ) generally exhibit higher aqueous solubility due to their polar nitrogen-rich rings, whereas the benzyl-piperidine moiety may reduce solubility but improve membrane diffusion .
  • Metabolic Stability : The benzyl group on piperidine may slow oxidative metabolism compared to piperazine analogs, which are prone to N-dealkylation .

Challenges and Limitations

  • Synthetic Complexity : The multi-step synthesis of the target compound (e.g., condensation of acetohydrazide with benzaldehydes ) increases production costs compared to simpler analogs like .
  • Toxicity Data: Limited in vivo toxicity profiles are available for benzyl-piperidine pyridazinones, whereas piperazine analogs have better-characterized safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.